Butyldimethyl(dimethylamino)silane
Overview
Description
Butyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C8H21NSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyldimethyl(dimethylamino)silane can be synthesized through the reaction of butyl lithium with dimethylaminosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
Butyl lithium+Dimethylaminosilane→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation to achieve the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of silanol derivatives.
Reduction: The compound can be reduced to form simpler silane compounds.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane compounds depending on the reagent used.
Scientific Research Applications
Butyldimethyl(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules where protection of functional groups is necessary.
Medicine: It is involved in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: this compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of butyldimethyl(dimethylamino)silane involves its ability to act as a protecting group. The compound forms a stable bond with reactive hydrogens, preventing them from participating in unwanted side reactions. This stability is due to the silicon-nitrogen bond, which is resistant to hydrolysis under mild conditions. The protecting group can be removed under specific conditions, allowing the reactive hydrogen to be available for further reactions .
Comparison with Similar Compounds
- N,N-Dimethyltrimethylsilylamine
- Tris(dimethylamino)silane
- Chlorodimethylsilane
- Dichlorodimethylsilane
Comparison: Butyldimethyl(dimethylamino)silane is unique due to its butyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows it to be used in specific applications where other silane compounds may not be suitable .
Properties
IUPAC Name |
N-[butyl(dimethyl)silyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXSZZKOUAVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403209 | |
Record name | Butyldimethyl(dimethylamino)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181231-67-4 | |
Record name | 1-Butyl-N,N,1,1-tetramethylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181231-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyldimethyl(dimethylamino)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyldimethyl(dimethylamino)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.